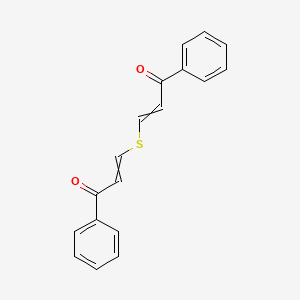
2-Propen-1-one, 3,3'-thiobis[1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 3,3’-thiobis[1-phenyl-] is an organic compound characterized by the presence of a thiobis group linking two phenyl rings through a propenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propen-1-one, 3,3’-thiobis[1-phenyl-] typically involves the Claisen-Schmidt condensation reaction. This reaction condenses an aromatic aldehyde with a ketone in the presence of a base, such as sodium hydroxide, in an ethanolic solution. The reaction is carried out at room temperature, and the product is isolated through solvent evaporation and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propen-1-one, 3,3’-thiobis[1-phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-Propen-1-one, 3,3’-thiobis[1-phenyl-] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Propen-1-one, 3,3’-thiobis[1-phenyl-] involves its interaction with molecular targets through its reactive carbonyl and thiobis groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
Comparaison Avec Des Composés Similaires
1-Phenyl-2-propen-1-one:
3-(4-Methoxyphenyl)-1-phenyl-2-propen-1-one: Similar structure with a methoxy group on the phenyl ring.
1-Phenyl-3-(3-hydroxyphenyl)-2-propen-1-one: Contains a hydroxy group on the phenyl ring
Uniqueness: 2-Propen-1-one, 3,3’-thiobis[1-phenyl-] is unique due to the presence of the thiobis group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications.
Propriétés
Numéro CAS |
41009-56-7 |
|---|---|
Formule moléculaire |
C18H14O2S |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
3-(3-oxo-3-phenylprop-1-enyl)sulfanyl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H14O2S/c19-17(15-7-3-1-4-8-15)11-13-21-14-12-18(20)16-9-5-2-6-10-16/h1-14H |
Clé InChI |
NSBJBEHHGKXENY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CSC=CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


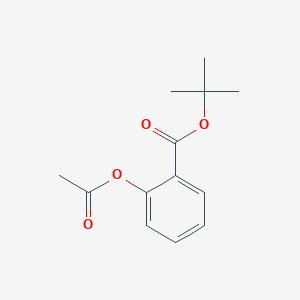
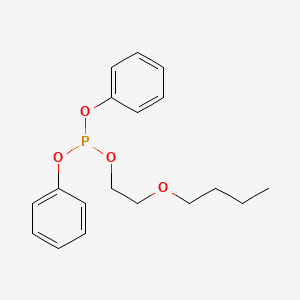
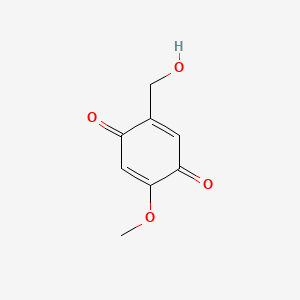
![Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate](/img/structure/B14654589.png)
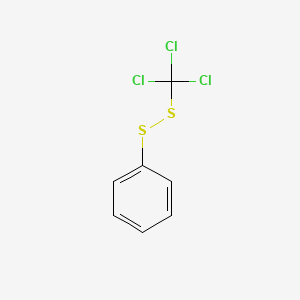
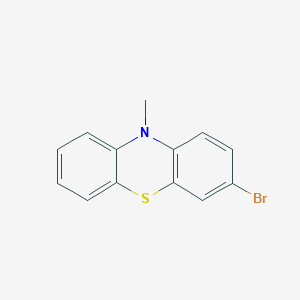
![5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B14654631.png)

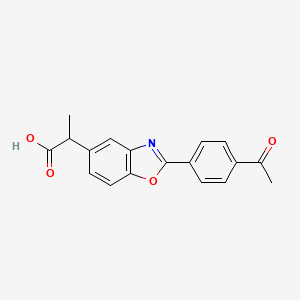

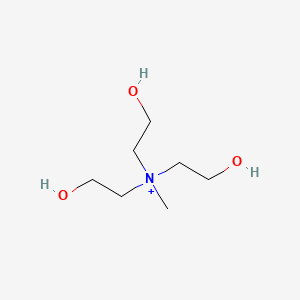
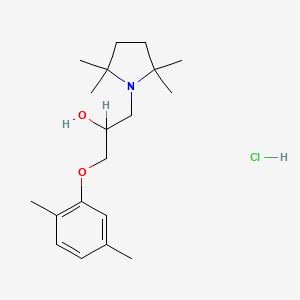
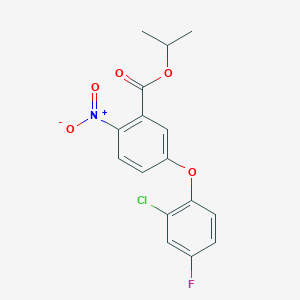
![(E,E)-1,1'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(chlorodiazene)](/img/structure/B14654668.png)
